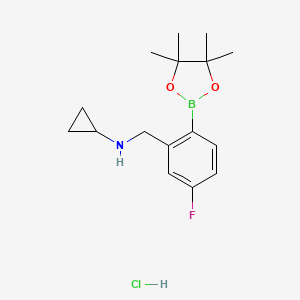

![molecular formula C22H20N6O3S B2961511 ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863452-90-8](/img/structure/B2961511.png)

ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

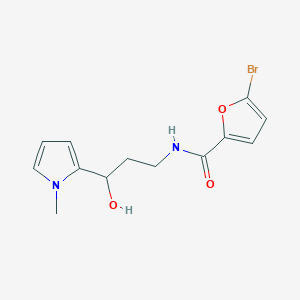

This compound is a derivative of triazolopyrimidine . It contains a benzyl group attached to the triazolopyrimidine ring, which is further linked to a benzoate ester via a thioacetamido group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-diones . The specific synthesis process for this compound is not available in the retrieved data.Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a triazolopyrimidine core, a benzyl group, a thioacetamido group, and a benzoate ester . The exact structure can be determined using techniques like NMR .Wissenschaftliche Forschungsanwendungen

Neuroprotective Agent

Triazole-pyrimidine hybrids have been studied for their potential neuroprotective properties. These compounds can be used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. They work by restoring neuronal function and structure, thus preventing or slowing disease progression .

Anti-neuroinflammatory Agent

The same class of compounds has shown promise as anti-neuroinflammatory agents. They can inhibit the production of pro-inflammatory molecules like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in human microglia cells, which are key players in the inflammatory response of the central nervous system .

Anticancer Activity

Triazole derivatives, including the compound , have been found to exhibit cytotoxic activity against various cancer cell lines. This makes them valuable for research into cancer treatments, particularly in identifying new therapeutic strategies .

Antimicrobial Activity

The triazole component of the compound has been associated with antimicrobial activity. This includes potential antibacterial and antifungal effects, which could be harnessed to develop new classes of antimicrobial agents, especially against multidrug-resistant pathogens .

Antioxidant Properties

Some triazole-pyrimidine hybrids have been evaluated for their antioxidant properties. These compounds can neutralize free radicals, thereby reducing oxidative stress, which is a factor in many chronic diseases .

Pharmacological Research

The diverse biological activities of triazole-pyrimidine hybrids make them a subject of interest in pharmacological research. They are used to study various drug interactions, mechanisms of action, and the development of new drugs with improved efficacy and safety profiles .

Zukünftige Richtungen

The future research directions could involve further investigation into the compound’s mechanism of action, its potential as a CDK2 inhibitor, and its cytotoxic activities against various cancer cell lines . Additionally, the synthesis process could be optimized, and the compound could be tested for other biological activities.

Eigenschaften

IUPAC Name |

ethyl 4-[[2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3S/c1-2-31-22(30)16-8-10-17(11-9-16)25-18(29)13-32-21-19-20(23-14-24-21)28(27-26-19)12-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMHVRYXJPLKCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide](/img/structure/B2961430.png)

![1-((4-isopropylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2961433.png)

![6-methyl-2-(methylsulfanyl)-5-{2-[(4-nitrobenzyl)oxy]ethyl}-4(3H)-pyrimidinone](/img/structure/B2961439.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961440.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2961445.png)

![5-methyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2961446.png)